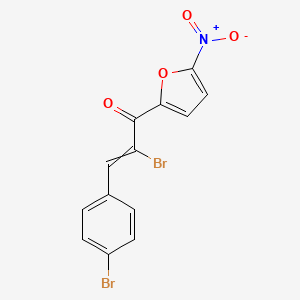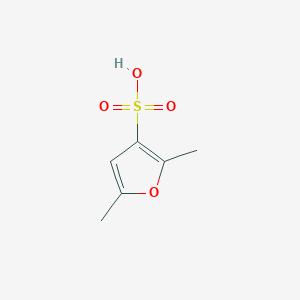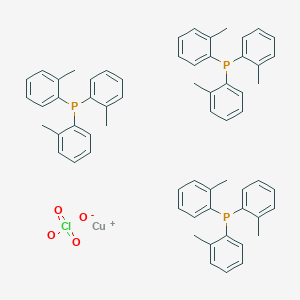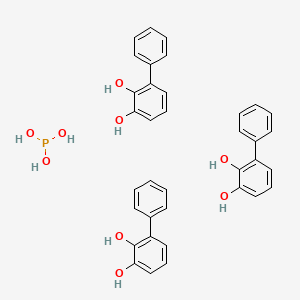
3-Phenylbenzene-1,2-diol;phosphorous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylbenzene-1,2-diol;phosphorous acid is a compound that combines the structural features of a phenyl group attached to a benzene ring with two hydroxyl groups (diol) and a phosphorous acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the hydroxylation of biphenyl compounds using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction conditions often require a non-aqueous solvent and controlled temperatures to ensure the selective formation of the diol.
Industrial Production Methods
In industrial settings, the production of 3-Phenylbenzene-1,2-diol may involve large-scale oxidation processes using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-Phenylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be further oxidized to form quinones using reagents like chromium trioxide or hydrogen peroxide.
Reduction: Reduction reactions can convert the diol to corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
3-Phenylbenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 3-Phenylbenzene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure but lacks the phenyl group.
Hydroquinone (1,4-dihydroxybenzene): Different position of hydroxyl groups.
Resorcinol (1,3-dihydroxybenzene): Different position of hydroxyl groups.
属性
CAS 编号 |
90317-58-1 |
|---|---|
分子式 |
C36H33O9P |
分子量 |
640.6 g/mol |
IUPAC 名称 |
3-phenylbenzene-1,2-diol;phosphorous acid |
InChI |
InChI=1S/3C12H10O2.H3O3P/c3*13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9;1-4(2)3/h3*1-8,13-14H;1-3H |
InChI 键 |
QHUYVOBETWBRTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O.OP(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
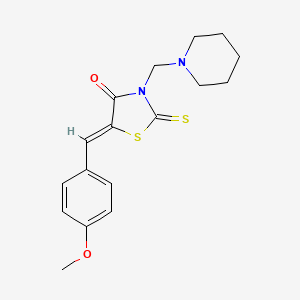
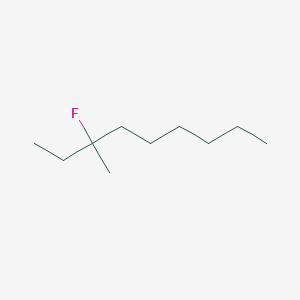
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)

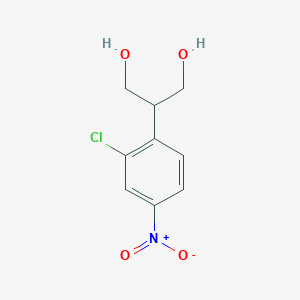
![2,5-Bis[5-(butylsulfanyl)-2-methylpentan-2-YL]benzene-1,4-diol](/img/structure/B14346505.png)

